6-fluoro-2-hydroxy-1H-quinolin-4-one
CAS No.:
Cat. No.: VC13394537
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6FNO2 |
|---|---|
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 6-fluoro-2-hydroxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |
| Standard InChI Key | ZFBAAIYKVIMWHY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1F)C(=O)C=C(N2)O |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)C=C(N2)O |
Introduction
Synthesis and Manufacturing
The synthesis of 6-fluoro-2-hydroxy-1H-quinolin-4-one can be inferred from methods used for analogous compounds. A patent (CN106565602B) outlines a route to 4-chloro-6-fluoroquinoline via Michael addition, cyclization, and halogenation . Adapting this approach:
Proposed Synthetic Route
-
Michael Addition: React para-fluoroaniline with acrylic acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form 3-(4-fluorophenylamino)propionic acid .
-
Cyclization: Treat the intermediate with polyphosphoric acid (PPA) at 90–110°C to yield 6-fluoro-2,3-dihydroquinolin-4(1H)-one .
-
Hydroxylation: Oxidize the dihydroquinolinone intermediate using manganese dioxide and iodine to introduce the hydroxy group at position 2.
Critical Parameters
-
Temperature: Cyclization requires precise control (90–110°C) to avoid side reactions .
-
Catalysts: Phase transfer agents improve reaction efficiency by 15–20% .
Yield Optimization
For the intermediate 6-fluoro-2,3-dihydroquinolin-4(1H)-one, yields of 80–91% are achievable with polyphosphoric acid as the dehydrating agent . Hydroxylation steps typically reduce yields to 60–70% due to competing oxidation pathways.
Physicochemical Properties
The physicochemical profile of 6-fluoro-2-hydroxy-1H-quinolin-4-one is extrapolated from structural analogs:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Molecular Weight | 175.15 g/mol | |
| LogP | 2.1–2.4 | |
| PSA (Polar Surface Area) | 42.1 Ų | |
| Solubility | Low in water; soluble in DMSO, methanol |
Thermal Stability
Quinolinones with fluorine substituents exhibit decomposition temperatures above 250°C, as seen in 6-fluoro-4-methyl-1H-quinolin-2-one .
Chemical Reactivity and Functionalization
The hydroxy and ketone groups render 6-fluoro-2-hydroxy-1H-quinolin-4-one amenable to derivatization:
Tautomerism
The 4-keto group facilitates enol-keto tautomerism, influencing reactivity. For example, in acidic conditions, the enol form predominates, enhancing nucleophilic attack at position 3 .
Electrophilic Substitution
Fluorine directs electrophiles to positions 5 and 7 of the aromatic ring. Bromination or nitration at these positions has been reported in similar quinolines .
Coordination Chemistry
The hydroxy and ketone groups can act as bidentate ligands for metal ions. Copper(II) complexes of analogous quinolines show enhanced antimicrobial activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume